molecular formula C25H23N3O3S2 B3544553 N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methylbenzamide

N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methylbenzamide

Cat. No. B3544553
M. Wt: 477.6 g/mol
InChI Key: GFDSEJZUIWZEGG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole ring, a thioether linkage, an amide group, and a methoxybenzyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including formation of the benzothiazole ring, introduction of the thioether linkage, and attachment of the amide and methoxybenzyl groups. The 4-methoxybenzyl (PMB) ester is known to be a useful protecting group in organic synthesis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The benzothiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets such as enzymes or receptors. The benzothiazole ring is a common motif in medicinal chemistry and is found in a number of pharmaceuticals .

Future Directions

The future directions for this compound would depend on its intended application. If it’s a pharmaceutical, further studies might focus on optimizing its activity, reducing side effects, or improving its pharmacokinetic properties .

properties

IUPAC Name

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-5-3-4-6-20(16)24(30)27-18-9-12-21-22(13-18)33-25(28-21)32-15-23(29)26-14-17-7-10-19(31-2)11-8-17/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDSEJZUIWZEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methylbenzamide

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